alpha, beta, beta 20R 24S-METHYLCHOLESTANE

Petroleum Geochemistry Analytical Calibration Certified Reference Materials

Alpha, beta, beta 20R 24S-methylcholestane (CAS 71117-90-3, MF C28H50, MW 386.7) is a tetracyclic sterane hydrocarbon belonging to the C28 24-methylcholestane family. It is defined by three specific stereochemical features: the thermodynamically stable 5α,14β,17β (αββ) ring junction configuration, the biologically inherited 20R configuration at C-20, and the 24S (ergostane-type) configuration at C-24.

Molecular Formula C28H50
Molecular Weight 386.7 g/mol
Cat. No. B12103663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha, beta, beta 20R 24S-METHYLCHOLESTANE
Molecular FormulaC28H50
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
InChIInChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3
InChIKeyWAAWMJYYKITCGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha, Beta, Beta 20R 24S-Methylcholestane – Certified Sterane Biomarker Standard for Petroleum Geochemistry and Environmental Forensics


Alpha, beta, beta 20R 24S-methylcholestane (CAS 71117-90-3, MF C28H50, MW 386.7) is a tetracyclic sterane hydrocarbon belonging to the C28 24-methylcholestane family. It is defined by three specific stereochemical features: the thermodynamically stable 5α,14β,17β (αββ) ring junction configuration, the biologically inherited 20R configuration at C-20, and the 24S (ergostane-type) configuration at C-24 [1]. This compound is one of only seven certified analytes in the NIST Standard Reference Material SRM 2266 'Hopanes and Steranes in 2,2,4-Trimethylpentane,' the internationally recognized calibration standard for chromatographic determination of petroleum biomarkers [2]. Its certified mass fraction is 2.32 ± 0.10 µg/g (1.60 ± 0.07 µg/mL), metrologically traceable to the SI unit through combined gravimetric preparation and GC-FID/GC-MS analysis [2]. The compound serves as a reference standard for the αββ-C28 sterane isomer routinely quantified in oil–source rock correlation, thermal maturity assessment, and oil spill source identification [3].

Why Generic 24-Methylcholestane Cannot Substitute for the αββ 20R 24S Isomer in Quantitative Biomarker Workflows


Substituting a generic '24-methylcholestane' or an alternative isomer for the specifically defined αββ 20R 24S-methylcholestane introduces three independent sources of quantitative error in analytical geochemistry workflows. First, the αββ and ααα ring-junction isomers exhibit different response factors in GC-MS selected ion monitoring (m/z 217), and the NIST SRM 2266 certification explicitly requires the αββ configuration for the C28 sterane channel [1]. Second, the 24S versus 24R (ergostane versus campestane) stereochemistry encodes distinct biological source signatures—24S derives predominantly from algal and fungal sterols, whereas 24R derives from higher plant campesterol [2]. Third, the 20R versus 20S epimer ratio is the primary thermal maturity proxy; using a mixed or incorrect epimer standard invalidates the 20S/(20S+20R) ratio calculation, which equilibrates at approximately 0.55 in mature source rocks [3]. In biodegraded samples, the stereochemical degradation order (ααα 20R > αββ 20R > αββ 20S ≥ ααα 20S) further means that substituting an ααα isomer for the αββ form yields a systematically biased concentration [4].

Quantitative Differential Evidence: αββ 20R 24S-Methylcholestane vs. Closest Structural Analogs


NIST SRM 2266 Certification: Exclusive Inclusion of the αββ 20R 24S Isomer Among C28 Steranes

The NIST SRM 2266 certified reference material includes only one C28 sterane: αββ 20R 24S-methylcholestane, at a certified mass fraction of 2.32 ± 0.10 µg/g (1.60 ± 0.07 µg/mL). The ααα (20R,24S) isomer and the ααα (20R,24R) isomer are explicitly absent from the certified analyte list, despite the fact that four steranes are certified in total [1]. By contrast, the C27 sterane group has two certified isomers (ααα 20R-cholestane at 33.1 ± 1.0 µg/g and αββ 20R-cholestane at 10.61 ± 0.24 µg/g). The C28 αββ/ααα cholestane pair concentration ratio is 0.32 (10.61/33.1), providing a direct instrument sensitivity benchmark against which the absence of a C28 ααα counterpart in SRM 2266 is notable [1]. The gravimetric preparation used compounds sourced from Chiron AS (Trondheim, Norway), and the certified values were validated by GC-FID on two stationary phases of different polarity plus GC-MS on a 5% phenyl methylpolysiloxane column [1].

Petroleum Geochemistry Analytical Calibration Certified Reference Materials

Differential Biodegradation Susceptibility: αββ 20R vs. ααα 20R Sterane Isomer Stability

In severely biodegraded crude oils (biodegradation level ≥ 6 on the Peters-Moldowan scale), the selective depletion of C27–C29 regular steranes follows a reproducible stereochemical order: ααα 20R > αββ 20R > αββ 20S ≥ ααα 20S [1]. This means that αββ 20R 24S-methylcholestane is depleted after its ααα 20R counterpart but before its 20S epimer. Quantitative data from the Dongying Depression heavy oils show that the C29 sterane maturity parameters 20S/(20S+20R) and ββ/(ββ+αα) are significantly elevated in biodegraded samples due to preferential removal of the 20R and ααα isomers, rendering these ratios unreliable as maturity indicators in biodegraded oils [2]. Among carbon-number homologs, the biodegradation order is C27 > C29 > C28, meaning the C28 αββ 20R 24S-methylcholestane exhibits intermediate resistance relative to its C27 and C29 αββ 20R counterparts [1].

Petroleum Biodegradation Heavy Oil Characterization Biomarker Integrity

24S (Ergostane) vs. 24R (Campestane) Configuration for Biological Source Discrimination

The C-24 stereochemistry of 24-methylcholestane is a diagnostic biological source parameter. The 24S configuration (ergostane-type, as in the target compound) derives predominantly from algal (e.g., Chlorophyta, diatoms) and fungal sterol precursors, whereas the 24R configuration (campestane-type) derives primarily from higher plant campesterol [1]. In petroleum geochemistry, the relative abundance of C28 24S versus C28 24R steranes, when combined with C27, C28, and C29 regular sterane ternary distributions, is used to distinguish marine algal from terrigenous higher-plant organic matter input [2]. The αββ 20R 24S-methylcholestane isomer specifically represents the thermodynamically stabilized, mature-endpoint form of the algal/fungal-derived C28 sterane, making it the definitive standard for quantifying this source-specific biomarker in mature oils and source rock extracts. The 24S/24R ratio is not subject to thermal isomerization in the same way as the 20S/20R ratio; it is inherited directly from biological precursor stereochemistry and persists through diagenesis and catagenesis [3].

Organic Geochemistry Source Rock Characterization Oil–Source Correlation

Thermal Maturity Parameter: The αββ 20R Isomer as the Biological-Endpoint Standard for the ββ/(ββ+αα) Ratio

The ββ/(ββ+αα) sterane ratio is one of the two primary sterane-based thermal maturity parameters, alongside the 20S/(20S+20R) ratio. The αββ 20R 24S-methylcholestane standard represents the specific αββ 20R endpoint that is generated during thermal maturation from the biologically inherited ααα 20R configuration. In immature sediments (Ro < 0.5%), the ββ/(ββ+αα) ratio for C29 steranes is typically < 0.3, increasing progressively to an equilibrium value of approximately 0.70–0.75 at the peak of the oil window (Ro ≈ 0.8–0.9%) [1]. The αββ 20R form is the dominant αββ isomer at low to moderate maturity, typically exceeding the αββ 20S form until the 20S/20R epimerization also reaches equilibrium (≈0.55) at higher maturity [2]. The C28 ββ/(ββ+αα) ratio behaves analogously to the C29 parameter but is less frequently reported due to the lower abundance of C28 steranes. The αββ 20R 24S-methylcholestane standard provides the direct external calibration point for quantifying the αββ-C28 sterane isomer required in the C28 ββ/(ββ+αα) maturity calculation [3].

Thermal Maturity Assessment Sterane Isomerization Petroleum System Modeling

ToF-SIMS Spectral Differentiation: Diagnostic Fragment Ions for αββ 20R 24S-Methylcholestane vs. Other Cyclic Lipid Biomarkers

In a systematic ToF-SIMS characterization of ten cyclic lipid biomarker standards, αββ 20R 24S-methylcholestane produced characteristic fragment ion peaks in positive ion mode that are distinguishable from those of hopanoid standards (e.g., 17α(H),21β(H)-30-norhopane, hop-17(21)-ene, bacteriohopanetetrol) and from other steroid standards (e.g., ergosterol, α-tocopherol) [1]. The spectral signature includes molecular ions and protonated/deprotonated molecules in the m/z 380–390 range, plus diagnostic lower-mass fragment ions arising from the tetracyclic sterane skeleton. Unlike the oxygenated cyclic lipids tested in the same study, the αββ 20R 24S-methylcholestane showed stronger characteristic peaks in positive ion mode compared to negative ion mode, a property attributable to the saturated hydrocarbon structure lacking heteroatom functional groups [1]. The study demonstrated that these reference spectra enable unambiguous identification of steranes in complex environmental matrices (microbial mats, fungal cryosections) at µm-scale spatial resolution [1].

Surface Mass Spectrometry Biomarker Imaging Reference Spectra

Carbon-Number and Configuration-Dependent Response Factor Calibration in Multi-Component Sterane Analysis

Within NIST SRM 2266, the αββ 20R 24S-methylcholestane (C28) certified concentration of 2.32 ± 0.10 µg/g is substantially lower than that of the C27 αββ 20R-cholestane (10.61 ± 0.24 µg/g) and the C29 ααα 20R 24R-ethylcholestane (8.58 ± 0.32 µg/g), establishing a multi-point calibration curve across carbon numbers [1]. The certified concentration ratios are C27 αββ / C28 αββ = 4.57 and C29 ααα / C28 αββ = 3.70. These ratios are critical for laboratories performing quantitative sterane analysis by the internal standard method, as the absolute concentration of each certified sterane differs by approximately one order of magnitude across the C27–C29 range [1]. The gravimetric preparation purity was verified by GC-FID on two stationary phases of different polarities, confirming that the certified concentration is independent of chromatographic column selectivity [1]. This multi-component, multi-concentration calibration design is unique to SRM 2266 among commercially available sterane standards, which typically provide single-compound or single-concentration solutions [2].

GC-MS Quantification Response Factor Multi-Component Calibration

High-Value Application Scenarios for αββ 20R 24S-Methylcholestane in Scientific and Industrial Workflows


NIST-Traceable Quantitative Calibration of GC-MS Sterane Analysis for ISO 17025-Accredited Petroleum Laboratories

Petroleum geochemistry service laboratories performing quantitative sterane biomarker analysis for oil–source rock correlation under ISO 17025 accreditation require metrologically traceable calibration standards. αββ 20R 24S-methylcholestane, as a certified component of NIST SRM 2266 at 2.32 ± 0.10 µg/g, provides the only NIST-certified C28 sterane calibration point [1]. This enables laboratories to establish a complete C27–C28–C29 response factor curve with documented uncertainty budgets, directly supporting the defensibility of biomarker ratio data in regulatory submissions, litigation, and resource assessment reports. The certified concentration is validated by both gravimetric preparation and independent GC-FID analysis on two stationary phases, meeting the highest metrological standards [1].

Oil Spill Forensic Source Identification Using the C28 αββ 20R Sterane as a Persistent Fingerprinting Compound

In oil spill environmental forensics, the αββ 20R 24S-methylcholestane serves as a moderately persistent biomarker that outlasts the more labile ααα 20R isomer during environmental weathering and biodegradation [1]. As documented in interlaboratory studies supporting the Deepwater Horizon Natural Resource Damage Assessment (NRDA), this compound is among the target sterane analytes used to fingerprint spilled oil against candidate source oils [2]. The differential biodegradation order (ααα 20R > αββ 20R > αββ 20S ≥ ααα 20S) means that the αββ 20R signal remains quantifiable and source-specific even after the ααα isomers have been partially or fully removed by microbial degradation [1].

Algal vs. Higher Plant Organic Matter Source Assignment in Paleoenvironmental Reconstruction and Petroleum System Modeling

The 24S configuration of the target compound is genetically linked to algal and fungal sterol precursors, distinguishing it from the 24R (campestane-type) isomer derived from higher plant campesterol [1]. In basin-scale petroleum system modeling, the relative abundance of C28 24S versus C28 24R steranes within the αββ fraction constrains the proportion of marine algal versus terrigenous organic matter in the source rock, which directly impacts predictions of organic facies distribution, hydrocarbon generation potential, and oil quality [2]. Using a pure αββ 20R 24S-methylcholestane standard ensures that the 24S sterane peak is correctly identified and integrated in m/z 217 mass chromatograms, avoiding co-elution ambiguities that arise with generic mixed-isomer standards [2].

ToF-SIMS Spatial Biomarker Mapping for Paleobiology and Early Life Detection Research

For research groups applying ToF-SIMS imaging to map the spatial distribution of eukaryotic sterane biomarkers in Precambrian microfossils, microbial mats, or returned planetary samples, the αββ 20R 24S-methylcholestane reference spectrum published by Siljeström et al. (2013) provides the ground-truth spectral fingerprint for C28 sterane identification at µm-scale resolution [1]. The positive ion mode fragmentation pattern distinguishes this saturated sterane from oxygenated sterols (e.g., ergosterol) and from hopanoid biomarkers that may co-localize in the same sample matrix, enabling specific and unambiguous detection of fossil eukaryotic membrane lipids in geobiological contexts where GC-MS-based bulk analysis cannot provide spatial information [1].

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